Fmoc-N-Me-His(Boc)-OH
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Overview
Description
Fmoc-N-Methyl-Histidine(Boc)-OH: is a derivative of histidine, an essential amino acid. This compound is widely used in peptide synthesis due to its unique protective groups, which facilitate the selective deprotection and coupling reactions necessary for peptide chain elongation. The presence of the fluorenylmethyloxycarbonyl (Fmoc) group and the tert-butoxycarbonyl (Boc) group provides stability and specificity during synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Fmoc-N-Methyl-Histidine(Boc)-OH typically involves the following steps:
Protection of the Histidine Side Chain: The imidazole ring of histidine is protected using the tert-butoxycarbonyl (Boc) group.
Methylation: The nitrogen atom in the imidazole ring is methylated using methyl iodide or a similar methylating agent.
Fmoc Protection: The amino group of histidine is protected using the fluorenylmethyloxycarbonyl (Fmoc) group.
Industrial Production Methods: Industrial production of Fmoc-N-Methyl-Histidine(Boc)-OH follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and reaction control.
Purification: The product is purified using techniques such as crystallization, chromatography, and recrystallization to achieve high purity.
Chemical Reactions Analysis
Types of Reactions:
Deprotection Reactions: The Fmoc group can be removed using piperidine, while the Boc group can be removed using trifluoroacetic acid.
Coupling Reactions: The compound can undergo peptide coupling reactions using reagents like carbodiimides (e.g., DCC, EDC) and coupling additives (e.g., HOBt, HOAt).
Common Reagents and Conditions:
Deprotection: Piperidine for Fmoc removal, trifluoroacetic acid for Boc removal.
Coupling: Carbodiimides (DCC, EDC), coupling additives (HOBt, HOAt).
Major Products Formed:
Deprotected Histidine Derivatives: After removal of protective groups.
Peptide Chains: When coupled with other amino acids during peptide synthesis.
Scientific Research Applications
Chemistry:
Peptide Synthesis: Used as a building block in the synthesis of peptides and proteins.
Solid-Phase Synthesis: Facilitates the stepwise assembly of peptide chains on a solid support.
Biology:
Protein Engineering: Used in the design and synthesis of modified proteins with specific functions.
Enzyme Studies: Helps in studying enzyme-substrate interactions by incorporating modified histidine residues.
Medicine:
Drug Development: Plays a role in the synthesis of peptide-based drugs and therapeutic agents.
Diagnostic Tools: Used in the development of diagnostic assays and imaging agents.
Industry:
Biotechnology: Employed in the production of recombinant proteins and peptides.
Pharmaceuticals: Integral in the manufacturing of peptide-based pharmaceuticals.
Mechanism of Action
Mechanism:
Peptide Bond Formation: The compound facilitates the formation of peptide bonds through nucleophilic attack by the amino group on the carbonyl carbon of the activated carboxyl group.
Selective Deprotection: The Fmoc and Boc groups provide selective protection and deprotection, allowing for precise control over the synthesis process.
Molecular Targets and Pathways:
Peptide Synthesis Pathways: Involves the activation of carboxyl groups and nucleophilic attack by amino groups.
Enzyme Interaction: Modified histidine residues can interact with enzymes, affecting their activity and function.
Comparison with Similar Compounds
Fmoc-Histidine(Boc)-OH: Lacks the methyl group on the imidazole ring.
Fmoc-N-Methyl-Histidine-OH: Lacks the Boc protective group.
Fmoc-Histidine-OH: Lacks both the methyl group and the Boc protective group.
Uniqueness:
Selective Protection: The presence of both Fmoc and Boc groups allows for selective protection and deprotection.
Methylation: The methyl group on the imidazole ring provides unique chemical properties and reactivity.
Properties
Molecular Formula |
C27H29N3O6 |
---|---|
Molecular Weight |
491.5 g/mol |
IUPAC Name |
(2S)-2-[9H-fluoren-9-ylmethoxycarbonyl(methyl)amino]-3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acid |
InChI |
InChI=1S/C27H29N3O6/c1-27(2,3)36-26(34)30-14-17(28-16-30)13-23(24(31)32)29(4)25(33)35-15-22-20-11-7-5-9-18(20)19-10-6-8-12-21(19)22/h5-12,14,16,22-23H,13,15H2,1-4H3,(H,31,32)/t23-/m0/s1 |
InChI Key |
PKVVXHCOKMCMHU-QHCPKHFHSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1)C[C@@H](C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Canonical SMILES |
CC(C)(C)OC(=O)N1C=C(N=C1)CC(C(=O)O)N(C)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 |
Origin of Product |
United States |
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